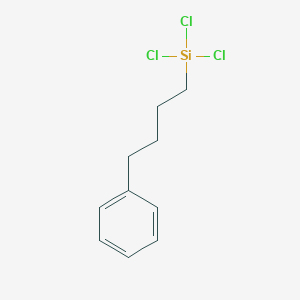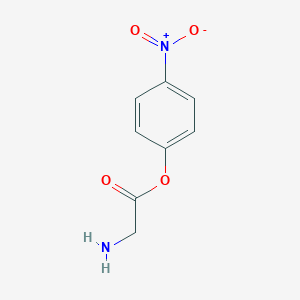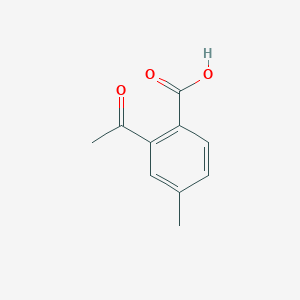
4-(2-Oxopropyl)benzoic acid
描述
4-(2-Oxopropyl)benzoic acid is an organic compound with the molecular formula C10H10O3. It is a white solid that is used in various chemical research and industrial applications. The compound is characterized by the presence of a benzoic acid moiety substituted with a 2-oxopropyl group at the para position.
准备方法
Synthetic Routes and Reaction Conditions: 4-(2-Oxopropyl)benzoic acid can be synthesized through the hydrolysis of 4-(2-Oxopropyl)benzonitrile. The nitrile is heated to boiling temperature for 5 hours in concentrated aqueous hydrochloric acid solution. The resultant product is then reacted with hydrochloric acid gas in methanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar hydrolysis and acidification techniques under controlled conditions to ensure high purity and yield.
化学反应分析
Types of Reactions: 4-(2-Oxopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
4-(2-Oxopropyl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Oxopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions, such as hydrogen bonding, nucleophilic attack, and electrophilic interactions. These interactions can influence biological processes and chemical transformations.
相似化合物的比较
4-(2-Oxopropyl)benzonitrile: A precursor in the synthesis of 4-(2-Oxopropyl)benzoic acid.
4-(2-Hydroxypropyl)benzoic acid: A structurally similar compound with a hydroxyl group instead of a ketone.
4-(2-Methylpropyl)benzoic acid: A compound with a methyl group instead of a ketone.
Uniqueness: this compound is unique due to the presence of the 2-oxopropyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
属性
IUPAC Name |
2-acetyl-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-4-8(10(12)13)9(5-6)7(2)11/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSIURTYYPSEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935073 | |
| Record name | 2-Acetyl-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15482-54-9 | |
| Record name | 2-Acetyl-p-toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015482549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(2-Oxopropyl)benzoic acid in the development of HPMA copolymer drug conjugates?
A1: this compound is a key component of the pH-sensitive spacer molecule in these HPMA copolymer drug conjugates. [] This spacer links the anticancer drugs, paclitaxel (PTX) or docetaxel (DTX), to the HPMA copolymer backbone. The spacer, incorporating this compound, is designed to be stable at physiological pH (7.4) but degrade in the mildly acidic environments found in endosomes and lysosomes (pH ~5). This pH-sensitive degradation allows for controlled release of the active drug within the target cells, enhancing its therapeutic effect while potentially minimizing systemic toxicity. []
Q2: How does the structure of this compound contribute to the pH sensitivity of the spacer molecule?
A2: While the provided research paper [] does not delve into the specific degradation mechanism, it is likely that the ketone group within the 2-oxopropyl moiety of this compound plays a crucial role. Under mildly acidic conditions, the ketone can undergo acid-catalyzed hydrolysis. This hydrolysis would cleave the spacer molecule, releasing the drug from the HPMA copolymer backbone specifically in the acidic environment of the endosomes/lysosomes. This mechanism allows for targeted drug delivery and release, enhancing therapeutic efficacy and potentially reducing side effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


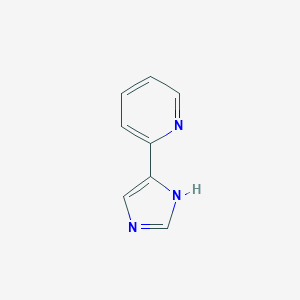


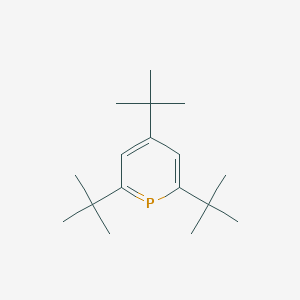
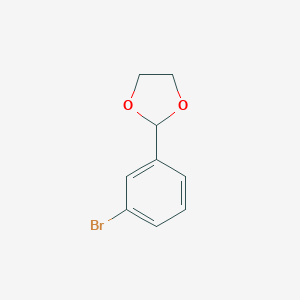
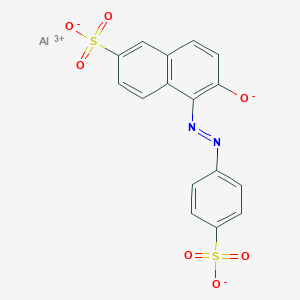
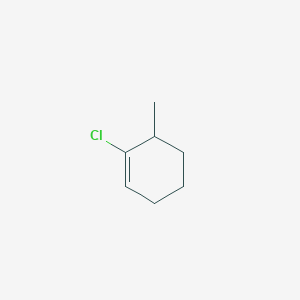
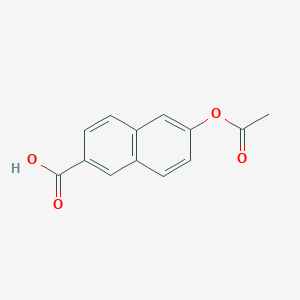
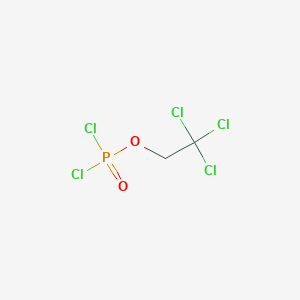
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)
